Dillenetin

Beschreibung

Dillenetin has been reported in Palhinhaea cernua, Gossypium hirsutum, and other organisms with data available.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

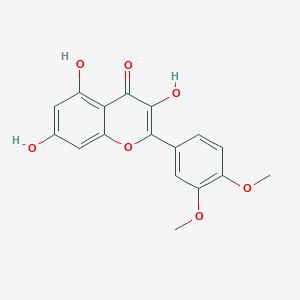

2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHALJYZRPGYQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186715 | |

| Record name | Dillenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',4'-Di-O-methylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3306-29-4 | |

| Record name | Quercetin 3′,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dillenetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dillenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILLENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4'-Di-O-methylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

291 - 292 °C | |

| Record name | 3',4'-Di-O-methylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dillenetin: A Comprehensive Technical Guide to Its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenetin, a flavonoid with the chemical synonym Quercetin-3',4'-dimethyl ether, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonol subclass of flavonoids, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origins. The document summarizes available quantitative data, details experimental protocols for its isolation, and visualizes its known signaling pathway interactions, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Plant Origin of this compound

This compound has been identified in a variety of plant species across different families. The primary and most well-documented source of this compound is the genus Dillenia, with Dillenia indica being a particularly rich source. However, this compound has also been isolated from several other plant species.

Primary Source: Dillenia indica (Elephant Apple)

Dillenia indica, commonly known as Elephant Apple, is an evergreen tree native to the moist and evergreen forests of the sub-Himalayan tract, extending from Kumaon and Garhwal eastwards to Assam and Bengal, and southwards to central and southern India. It is also found in several other Southeast Asian countries. Various parts of the Dillenia indica plant have been reported to contain this compound, including the stem bark, leaves, and fruit pericarp.[1][2][3]

Other Notable Plant Sources

Beyond Dillenia indica, this compound has been identified in the following plant species:

-

Palhinhaea cernua : A species of clubmoss.[4]

-

Gossypium hirsutum (Upland Cotton): this compound has been reported in this widely cultivated cotton species.[4]

-

Scoparia dulcis (Sweet Broomweed): This medicinal herb is another source of this compound.

-

Chromolaena odorata (Siam Weed): A perennial shrub known for its medicinal properties.

-

Psychotria serpens : A species of flowering plant in the family Rubiaceae.

-

Myricaria bracteata : A flowering plant found in parts of Asia.

-

Phragmanthera austroarabica : A species of plant in the mistletoe family.

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in its natural sources is limited in the available scientific literature. While many studies confirm its presence through qualitative phytochemical screening, few provide specific yields or concentrations. The following table summarizes the available quantitative information.

| Plant Species | Plant Part | Extraction/Analytical Method | This compound Content/Yield | Reference(s) |

| Chromolaena odorata | Aerial parts | Not specified | 0.0005% yield |

Note: The majority of available literature focuses on the quantification of other compounds, such as betulinic acid, in Dillenia indica extracts, rather than this compound itself.

Experimental Protocols for Isolation and Identification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a universally standardized protocol for this compound does not exist, a general workflow can be compiled from various phytochemical studies. A modified Kupchan method has been specifically mentioned for the isolation of compounds from Dillenia indica leaves.

General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the extraction and fractionation of plant material to isolate compounds like this compound.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation: The selected plant part (e.g., Dillenia indica leaves or bark) is collected, washed, and shade-dried at room temperature. The dried material is then ground into a coarse powder.

2. Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or percolation. The extraction is repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.

3. Fractionation (Solvent-Solvent Partitioning): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process separates the components of the crude extract based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate fraction.

4. Chromatographic Purification: The fraction enriched with this compound (e.g., the ethyl acetate fraction) is subjected to further purification using column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound may be further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove remaining impurities.

5. Characterization: The purified this compound is identified and characterized using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): Techniques like ESI-MS or HR-MS are used to determine the molecular weight and elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of flavonoids.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Signaling Pathway Modulation by this compound

This compound, like many other flavonoids, is known to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the cellular response to inflammatory stimuli.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated and phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, although the precise molecular interactions are still under investigation.

The following diagram illustrates the proposed inhibitory action of this compound on the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key kinases in this pathway.

The following diagram illustrates the potential inhibitory effects of this compound on the MAPK signaling pathway.

Caption: Potential inhibition of the MAPK pathway by this compound.

Conclusion

This compound is a promising natural compound with potential therapeutic applications, primarily sourced from Dillenia indica. This technical guide has provided a comprehensive overview of its known plant origins, summarized the limited available quantitative data, and outlined a general protocol for its isolation and identification. Furthermore, the guide has visualized the likely mechanisms by which this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully quantify this compound content in its various natural sources and to elucidate the precise molecular targets and interactions within these critical signaling cascades. Such studies will be invaluable for the future development of this compound-based therapeutics.

References

The Biosynthesis of Dillenetin in Dillenia indica: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of dillenetin, a flavonoid of significant interest found in Dillenia indica (Elephant Apple). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and plant biochemistry. It details the enzymatic steps, precursor molecules, and potential regulatory mechanisms involved in the formation of this compound. The guide also includes detailed experimental protocols and quantitative data to facilitate further research and application.

Introduction to this compound and Dillenia indica

Dillenia indica, commonly known as Elephant Apple, is a plant with a rich history in traditional medicine across Southeast Asia. Various parts of the plant, including the fruit, bark, and leaves, are known to contain a diverse array of bioactive compounds, including flavonoids, triterpenoids, and phenolic acids. Among these, this compound (3',4'-dimethoxy-3,5,7-trihydroxyflavone) has garnered attention for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering or targeted extraction methods.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general flavonoid pathway, originating from the precursor naringenin (B18129). Naringenin itself is synthesized from p-coumaroyl-CoA and three molecules of malonyl-CoA through the action of chalcone (B49325) synthase and chalcone isomerase. The subsequent conversion of naringenin to this compound involves two key enzymatic modifications: hydroxylation and methylation.

The proposed pathway is as follows:

-

Naringenin to Eriodictyol and then to 3',5'-dihydroxyflavanone (Hypothetical Intermediate): The flavanone (B1672756) naringenin undergoes hydroxylation at the 3' and 5' positions of its B-ring. This reaction is catalyzed by Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450-dependent monooxygenase.[1][2] This enzyme is a critical branching point in the flavonoid pathway, directing metabolites towards the synthesis of 3',4',5'-hydroxylated flavonoids.[1]

-

3',5'-dihydroxyflavanone to this compound: The hydroxyl groups at the 3' and 4' positions of the B-ring are then methylated. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][4] It is likely that two distinct OMTs or a single OMT with broad specificity is responsible for the sequential methylation of the 3'- and 4'-hydroxyl groups.

The overall transformation from naringenin to this compound can be visualized as a two-step process involving hydroxylation followed by methylation, leading to the characteristic dimethoxy substitution pattern on the B-ring of the this compound molecule.

Quantitative Data

While specific quantitative data for this compound in various tissues of Dillenia indica is not extensively reported in the literature, the total phenolic and flavonoid content has been analyzed in several studies. This data provides a general indication of the plant's capacity for flavonoid biosynthesis.

Table 1: Total Phenolic and Flavonoid Content in Dillenia indica

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| Leaf | Methanol (B129727) | 34.37 | 12-20.3 | [5] |

| Fruit | Methanol | 7.2 | 3.34-3.83 | [5] |

| Bark | Ethyl Acetate (B1210297) | - | - | [6] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Note: The values presented are from different studies and may vary based on the extraction method, plant age, and environmental conditions.

Enzyme kinetic data for the specific F3'5'H and OMTs from Dillenia indica are not currently available. However, kinetic parameters for homologous enzymes from other plant species can provide an estimate of their catalytic efficiency.

Table 2: Representative Kinetic Parameters of Homologous Flavonoid Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Flavonoid 3',5'-hydroxylase | Naringenin | ~10-50 | ~0.1-1.0 | Petunia hybrida | [7] |

| O-methyltransferase | Luteolin | 15.4 | 0.25 | Hordeum vulgare | [3] |

| O-methyltransferase | Tricetin | 7.8 | 0.48 | Hordeum vulgare | [3] |

These values are indicative and may not directly reflect the kinetics of the enzymes in Dillenia indica. Further research is required to determine the specific kinetic properties of the this compound biosynthetic enzymes.

Detailed Experimental Protocols

Extraction and Quantification of this compound from Dillenia indica

This protocol outlines a general procedure for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant material (leaves, fruit, or bark of Dillenia indica)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

This compound standard

-

Grinder or mortar and pestle

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

HPLC system with a C18 column and UV detector

Protocol:

-

Sample Preparation:

-

Wash the plant material thoroughly with distilled water and dry it in a shaded area or in an oven at a low temperature (40-50°C) to a constant weight.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Soxhlet Extraction: Accurately weigh about 10 g of the powdered plant material and place it in a thimble. Extract with methanol or ethyl acetate for 6-8 hours.[8]

-

Ultrasonic Extraction: Suspend 10 g of the powdered plant material in 100 mL of methanol or ethyl acetate in a flask. Sonicate for 30-60 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

-

Dry the crude extract completely and store it at 4°C.

-

-

HPLC Analysis:

-

Prepare a stock solution of the this compound standard in methanol.

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

Prepare a sample solution by dissolving a known amount of the crude extract in methanol.

-

Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm (or the specific λmax of this compound)

-

-

Inject the standard solutions to create a calibration curve.

-

Inject the sample solution and identify the this compound peak by comparing the retention time with the standard.

-

Quantify the amount of this compound in the extract using the calibration curve.

-

References

- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review update on Dillenia indica, its morphology, phytochemistry and pharmacological activity with reference to its anticancer activity - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dillenetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenetin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various plant species, notably from the genus Dillenia, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known signaling pathways. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this promising bioactive molecule.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, is a flavonoid distinguished by the presence of two methoxy (B1213986) groups on its B-ring.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₇ | [2][3][4] |

| Molecular Weight | 330.29 g/mol | [2][3][4] |

| CAS Number | 3306-29-4 | [2][3][4] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [3][4] |

| Synonyms | 3',4'-Dimethoxy-3,5,7-trihydroxyflavone, Quercetin-3',4'-dimethyl ether | [2][4] |

| Appearance | Powder | [5] |

| Melting Point | 293 °C | [2] |

| Boiling Point | 562.2 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Estimated water solubility: 513.4 mg/L at 25 °C | [7] |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | [2][3] |

| InChI | InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | [3] |

| InChIKey | MHALJYZRPGYQSI-UHFFFAOYSA-N | [3] |

| Storage Conditions | Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the precise arrangement of protons and carbons in the this compound molecule. The expected chemical shifts are influenced by the aromatic rings, hydroxyl groups, and methoxy substituents.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on flavonoid chemistry and require experimental verification.)

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | ~145 | - |

| 3 | ~136 | - |

| 4 | ~176 | - |

| 5 | ~161 | - |

| 6 | ~98 | ~6.2 (d, J=2.0) |

| 7 | ~164 | - |

| 8 | ~94 | ~6.4 (d, J=2.0) |

| 9 | ~157 | - |

| 10 | ~104 | - |

| 1' | ~123 | - |

| 2' | ~111 | ~7.6 (d, J=2.2) |

| 3' | ~148 | - |

| 4' | ~149 | - |

| 5' | ~112 | ~6.9 (d, J=8.5) |

| 6' | ~122 | ~7.5 (dd, J=8.5, 2.2) |

| 3'-OCH₃ | ~56 | ~3.9 (s) |

| 4'-OCH₃ | ~56 | ~3.9 (s) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 | O-H stretching (phenolic hydroxyls) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl from methoxy) |

| ~1655 | C=O stretching (γ-pyrone) |

| 1600-1450 | C=C stretching (aromatic rings) |

| ~1270 and ~1025 | C-O stretching (aryl ethers) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 331.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Interpretation |

| 331 | [M+H]⁺ |

| 316 | [M+H - CH₃]⁺ |

| 303 | [M+H - CO]⁺ |

| 288 | [M+H - CO - CH₃]⁺ |

| 153 | Retro-Diels-Alder fragment of the A-ring |

UV-Visible (UV-Vis) Spectroscopy

As a flavonoid, this compound exhibits characteristic absorption bands in the UV-visible region. These absorptions are due to the π → π* electronic transitions within the conjugated system of the benzoyl (Band II) and cinnamoyl (Band I) portions of the molecule.

Table 5: Predicted UV-Visible (UV-Vis) Spectral Data for this compound

| Band | Predicted λmax (nm) |

| Band I | ~370 |

| Band II | ~256 |

Biological Activity and Signaling Pathways

This compound has been reported to possess significant antioxidant, anti-inflammatory, and anticancer activities.[3] These effects are believed to be mediated through its ability to scavenge free radicals and modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including this compound, are known to exert their anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the inhibition of IKK activity, thereby preventing IκBα phosphorylation and degradation.[8][9][10]

Anticancer Activity: Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It comprises several key kinases, including ERK, JNK, and p38. Dysregulation of the MAPK pathway is a hallmark of many cancers. Flavonoids have been shown to exert anticancer effects by modulating this pathway, often by inhibiting the phosphorylation and activation of key kinases like ERK, JNK, and p38, which can lead to cell cycle arrest and apoptosis in cancer cells.[11][12][13][14]

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from plant sources, such as the bark or leaves of Dillenia indica.[1][15] A general workflow for its isolation is as follows:

-

Extraction: Dried and powdered plant material is exhaustively extracted with methanol at room temperature.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid-rich fraction is typically the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is then subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds.

-

Final Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined, concentrated, and the pure compound is obtained by recrystallization.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer to determine the exact mass and molecular formula.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent, such as methanol or ethanol, using a UV-Vis spectrophotometer.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of IKK, IκBα, p65, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies and chemiluminescence detection.[8][16]

In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).[6]

Conclusion

This compound is a flavonoid with a well-defined chemical structure and promising biological activities. Its physical and chemical properties, along with its spectroscopic profile, provide a solid foundation for its identification and characterization. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying its anti-inflammatory and anticancer effects. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and its potential development as a therapeutic agent. Further research is warranted to fully elucidate its spectral characteristics and to explore its detailed molecular interactions within these and other signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbpas.com [ijbpas.com]

- 3. medkoo.com [medkoo.com]

- 4. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin-3- O- β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical investigation of ceylonese plants. Part XII. (+)-3,4′,5,7-Tetrahydroxy-3′-methoxyflavanone [(+)-dihydroisorhamnetin] and 3,5,7-trihydroxy-3′,4′-dimethoxyflavone (this compound): two new natural products from Dillenia indica L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Phytochemical Characterization of Dillenia indica L. Bark by Paper Spray Ionization-Mass Spectrometry and Evaluation of Its Antioxidant Potential Against t-BHP-Induced Oxidative Stress in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dillenetin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenetin is a naturally occurring flavonoid found in plants of the Dillenia genus. As a member of the flavonol subclass of flavonoids, it possesses a characteristic 3-hydroxyflavanone backbone. Preliminary research, primarily on extracts of Dillenia species, suggests that this compound may exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action are thought to involve the modulation of key cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a summary of the available information on this compound, including its chemical identity, and a review of the biological activities reported for extracts containing this compound. Due to a scarcity of research on isolated this compound, this guide also incorporates data from related flavonoids and plant extracts to infer potential properties and mechanisms, highlighting the need for further investigation into this promising natural product.

Chemical Identification

| Identifier | Value | Citation |

| Systematic Name | 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [1] |

| CAS Number | 3306-29-4 | [1] |

| Molecular Formula | C₁₇H₁₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

Synonyms

-

3',4'-Dimethoxy-3,5,7-trihydroxyflavone[2]

-

Quercetin 3',4'-dimethyl ether[3]

-

3,5,7-Trihydroxy-3',4'-dimethoxyflavone[3]

Biological Activities and Quantitative Data

The biological activities of this compound have not been extensively studied as an isolated compound. The majority of the available data is derived from studies on crude extracts of plants from the Dillenia genus, which are known to contain this compound among other flavonoids.

Anticancer Activity

Extracts of Dillenia species have demonstrated cytotoxic effects against various cancer cell lines. While these extracts contain a mixture of compounds, including this compound, the specific contribution of this compound to this activity is not yet fully elucidated.

| Plant Extract | Cell Line | IC₅₀ (µg/mL) | Citation |

| Dillenia suffruticosa (Ethyl Acetate (B1210297) Extract) | MCF-7 (Breast Cancer) | 76 ± 2.3 (24h), 58 ± 0.7 (48h), 39 ± 3.6 (72h) | [1] |

| Dillenia suffruticosa (Dichloromethane Extract) | MCF-7 (Breast Cancer) | 20.3 ± 2.8 (24h), 17.8 ± 1.5 (48h), 15.5 ± 0.5 (72h) | [4] |

Antioxidant Activity

The antioxidant potential of this compound is inferred from studies on Dillenia extracts. The primary mechanism is believed to be through free radical scavenging.

| Assay | Test Substance | IC₅₀ (µg/mL) | Citation |

| DPPH Radical Scavenging | Dillenia indica Methanol (B129727) Extract | 100.53 | [1] |

Experimental Protocols

Detailed experimental protocols for assays performed specifically with purified this compound are scarce in publicly available literature. The following are generalized protocols for key assays, based on studies of plant extracts containing flavonoids.

Isolation and Purification of this compound

This compound can be isolated from the leaves of Dillenia indica. A general procedure involves:

-

Extraction : The dried and powdered plant material is subjected to extraction with methanol.

-

Fractionation : The crude methanolic extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography : The fraction containing this compound is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution : A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture : Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment : The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition : MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways

The precise mechanisms by which this compound exerts its biological effects are not well-defined. However, based on studies of structurally similar flavonoids and extracts from Dillenia species, it is hypothesized to modulate key inflammatory and cell survival pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway. This compound may exert its anti-inflammatory and pro-apoptotic effects by interfering with NF-κB activation.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate this pathway, and this compound may share this property, contributing to its potential anticancer effects.

References

- 1. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa | springermedicine.com [springermedicine.com]

- 4. Induction of cell cycle arrest and apoptosis in caspase-3 deficient MCF-7 cells by Dillenia suffruticosa root extract via multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Dillenetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenetin, a flavonol found in various plant species including Dillenia indica, is recognized for its potential antioxidant and anti-inflammatory properties.[1] As a member of the flavonoid family, its molecular structure lends itself to free radical scavenging and modulation of cellular oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant characteristics of this compound, focusing on key experimental assays, available data, and associated signaling pathways. While specific quantitative antioxidant data for isolated this compound is limited in publicly available literature, this guide synthesizes the existing knowledge from studies on Dillenia indica extracts and related flavonoids to provide a valuable resource for researchers.

Quantitative Antioxidant Activity Data

Direct quantitative data on the antioxidant activity of isolated this compound is scarce in the reviewed scientific literature. However, studies on extracts of Dillenia indica, where this compound is a known constituent, provide valuable insights into its potential antioxidant capacity. The following tables summarize the reported antioxidant activities of these extracts in various in vitro assays. It is important to note that these values reflect the combined effects of all compounds present in the extracts and not solely that of this compound.

Table 1: DPPH Radical Scavenging Activity of Dillenia indica Extracts

| Plant Part | Extract Type | IC50 Value (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) |

| Bark | Aqueous Fraction (AQF) | 1.5 | Ascorbic Acid | 8 |

| Bark | Chloroform Fraction (CHF) | 2.5 | Ascorbic Acid | 8 |

| Bark | Crude Methanolic Extract (CME) | 23 | Ascorbic Acid | 8 |

| Bark | Pet-ether Fraction (PETF) | 61 | Ascorbic Acid | 8 |

| Leaves | Methanol (B129727) Extract | 100.53 | Ascorbic Acid | 58.92[2] |

Table 2: Hydroxyl Radical Scavenging Activity of Dillenia indica Bark Extracts

| Extract Type | IC50 Value (µg/mL) |

| Chloroform Fraction (CHF) | 42 |

| Aqueous Fraction (AQF) | 49 |

| Crude Methanolic Extract (CME) | 86 |

| Pet-ether Fraction (PETF) | 168 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Dillenia indica Bark Extracts

| Extract Type | Absorbance at 160 µg/mL | Standard (Ascorbic Acid) Absorbance |

| Chloroform Fraction (CHF) | 2.418 | 1.793 |

| Aqueous Fraction (AQF) | 2.262 | 1.793 |

| Crude Methanolic Extract (CME) | 2.157 | 1.793 |

| Pet-ether Fraction (PETF) | 0.593 | 1.793 |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol. This solution should be freshly prepared and stored in the dark.

-

Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the various concentrations of this compound solutions and the positive control to the wells of a 96-well plate.

-

To the blank wells, add 100 µL of the solvent used for dilution.

-

To the control wells, add 100 µL of solvent.

-

Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.

-

Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution + solvent).

-

A_sample is the absorbance of the sample (DPPH solution + this compound or standard).

-

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS in water.

-

Prepare a 2.45 mM solution of potassium persulfate in water.

-

To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock and serial dilutions of this compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the various concentrations of this compound solutions and the positive control to the wells of a 96-well plate.

-

Add 190 µL of the ABTS•+ working solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).

-

Measure the absorbance of each well at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of this compound to that of Trolox.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing the following solutions in a 10:1:1 (v/v/v) ratio:

-

300 mM acetate (B1210297) buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O in water.

-

-

Warm the FRAP reagent to 37°C before use.

-

Prepare stock and serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the this compound solutions, standards, or blank (solvent) to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance of the standards against their concentrations.

-

The FRAP value of this compound is then determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the compound.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) within cells.[3]

-

Cell Culture and Seeding:

-

Human hepatocarcinoma (HepG2) or other suitable cells are seeded in a 96-well black, clear-bottom microplate at a density that will result in confluence after 24 hours.

-

-

Assay Procedure:

-

After 24 hours of incubation, the cell culture medium is removed, and the cells are washed with PBS.

-

The cells are then treated with various concentrations of this compound along with 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) solution and incubated for 1 hour.

-

After incubation, the treatment solution is removed, and the cells are washed again with PBS.

-

A solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to all wells except the control wells.

-

The plate is immediately placed in a fluorescence microplate reader, and the fluorescence is measured at specified intervals for 1 hour, with an emission wavelength of 538 nm and an excitation wavelength of 485 nm.

-

-

Data Analysis:

-

The area under the curve (AUC) is calculated for the fluorescence versus time plot for both the control and this compound-treated wells.

-

The percentage inhibition of cellular antioxidant activity is calculated.

-

The results can be expressed as quercetin (B1663063) equivalents (QE), where the antioxidant activity of this compound is compared to that of quercetin, a standard flavonoid.[3]

-

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, exert their antioxidant effects through various mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Free Radical Scavenging Mechanism

The antioxidant activity of flavonoids is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic system.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize reactive oxygen species (ROS). While not yet demonstrated specifically for this compound, many flavonoids are known activators of the Nrf2 pathway.

Conclusion

This compound demonstrates significant potential as an antioxidant compound. While direct quantitative in vitro data for the isolated compound is limited, evidence from extracts of Dillenia indica strongly suggests its activity in scavenging free radicals and reducing oxidative stress. The established mechanisms of action for flavonoids, including direct radical scavenging and modulation of the Nrf2 signaling pathway, provide a solid foundation for understanding the potential bioactivity of this compound. Further research is warranted to isolate and quantify the specific antioxidant capacity of this compound in various in vitro and cellular models to fully elucidate its therapeutic potential for researchers, scientists, and drug development professionals.

References

Dillenetin: A Technical Guide on its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenetin, a naturally occurring flavonol found in plants of the Dillenia genus, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the anti-inflammatory effects of this compound. While direct experimental data on the purified compound is scarce, this document synthesizes information from in silico studies, research on extracts from this compound-containing plants, and the well-established mechanisms of structurally related flavonoids. This guide outlines the hypothesized mechanisms of action, including the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes. Detailed experimental protocols for evaluating the anti-inflammatory activity of compounds like this compound are also provided to facilitate future research. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this compound and the existing gaps in research that need to be addressed.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. This compound, a flavonol with the chemical structure 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, is a constituent of plants from the Dillenia genus, such as Dillenia indica and Dillenia philippinensis.[1] Traditional medicine has utilized these plants to treat various inflammatory conditions.[2] This has prompted scientific interest in identifying the specific bioactive compounds responsible for these therapeutic effects, with this compound being a candidate of interest. This document aims to consolidate the current understanding of this compound's anti-inflammatory properties to guide further scientific inquiry.

Putative Mechanisms of Anti-Inflammatory Action

Based on in silico studies and research on related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through a multi-targeted approach. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, and the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4]

A molecular docking study has suggested that this compound may interact with key kinases in the NF-κB pathway, such as IRAK-4 and NIK, potentially inhibiting the signaling cascade that leads to NF-κB activation.[5] It is hypothesized that this compound, like other flavonoids, may inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of NF-κB target genes.

Regulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[6] The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. Flavonoids are known to interfere with MAPK signaling pathways.[7] It is plausible that this compound could inhibit the phosphorylation of p38, JNK, and/or ERK, thereby downregulating the expression of inflammatory genes.

Inhibition of COX-2 and iNOS

COX-2 and iNOS are key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively.[8] These mediators contribute to the cardinal signs of inflammation. A molecular docking study indicated that this compound has a high binding affinity for COX-2.[5] Furthermore, extracts from Dillenia suffruticosa, which contain flavonoids, have demonstrated inhibitory activity against COX-2.[9] This suggests that this compound may directly inhibit the activity of these enzymes or suppress their expression at the transcriptional level, likely through the inhibition of the NF-κB and MAPK pathways.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[10] While there is no direct evidence for this compound's effect on the NLRP3 inflammasome, other flavonoids have been shown to inhibit its activation.[11] This represents another potential, yet unexplored, mechanism for this compound's anti-inflammatory action.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data from in vitro or in vivo studies on purified this compound is currently not available in the published literature. The following table summarizes data from studies on extracts of Dillenia species, which contain this compound among other compounds. It is important to note that the observed effects cannot be solely attributed to this compound.

| Plant Extract | Experimental Model | Dosage | Observed Effect | Reference |

| Dillenia indica leaf methanolic extract | Carrageenan-induced rat paw edema | 200 mg/kg & 400 mg/kg | Significant inhibition of edema | [12] |

| Dillenia indica f. elongata ethyl acetate (B1210297) extract | Carrageenan-induced rat paw edema | 100 mg/kg & 300 mg/kg | Significant (P < 0.01) inhibition of edema | [13] |

| Dillenia suffruticosa methanolic extract | λ-carrageenan-induced rat paw edema | 250 - 1000 mg/kg | Significant suppression of paw edema | [9] |

| Dillenia philippinensis ethyl acetate fraction | Xanthine oxidase inhibition | IC50 = 23.09 µg/mL | Potent inhibition | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) (1 µg/mL), for a specified duration depending on the endpoint being measured.

-

RAW 264.7 cells are plated in a 96-well plate and treated as described above for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

-

RAW 264.7 cells are cultured and treated in a 24-well plate for 6-24 hours.

-

The culture supernatant is collected and centrifuged to remove cell debris.

-

The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cells are treated with this compound and LPS for a shorter duration (e.g., 15-60 minutes for phosphorylation events).

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, as well as COX-2, iNOS, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Groups: Animals are divided into a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and this compound-treated groups at various doses.

-

Treatment: this compound or the vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.

Conclusion and Future Directions

This compound is a flavonoid with clear potential as an anti-inflammatory agent, a notion supported by its presence in traditionally used medicinal plants and by in silico modeling. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways and the inhibition of pro-inflammatory enzymes. However, there is a significant lack of direct experimental evidence to substantiate these claims and to quantify the anti-inflammatory efficacy of the purified compound.

Future research should focus on:

-

In vitro studies using purified this compound to determine its IC50 values for the inhibition of nitric oxide, pro-inflammatory cytokines, and key enzymes like COX-2 and iNOS in cell-based assays.

-

Mechanistic studies to confirm the inhibitory effects of this compound on the phosphorylation and nuclear translocation of key proteins in the NF-κB and MAPK pathways through techniques like Western blotting and immunofluorescence.

-

In vivo studies using animal models of inflammation to evaluate the efficacy, dose-response relationship, and safety profile of this compound.

-

Comparative studies to benchmark the anti-inflammatory potency of this compound against other well-characterized flavonoids like quercetin.

Addressing these research gaps is crucial for validating the therapeutic potential of this compound and for paving the way for its potential development as a novel anti-inflammatory drug.

References

- 1. e-jar.org [e-jar.org]

- 2. Katmon’s phytochemical constituents and biological activities studied [pcaarrd.dost.gov.ph]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking and ADMET studies of Dillenia philippinensis Rolfe (Dilleniaceae) plant compounds as anti-inflammatory agents in prostanoid and NF-kB pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. jppres.com [jppres.com]

The Anticancer Potential of Dillenetin: A Technical Guide for Researchers

An In-depth Examination of Preclinical Evidence and Future Directions

Dillenetin, a flavonol found in various plant species, particularly within the genus Dillenia, has emerged as a compound of interest in oncology research. While direct studies on isolated this compound are limited, accumulating evidence from investigations into plant extracts rich in this and other flavonoids suggests significant potential for anticancer activity. This technical guide provides a comprehensive overview of the current state of research, focusing on the cytotoxic and mechanistic properties observed in preclinical studies. It is designed to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic promise of this compound and related natural compounds.

Quantitative Data on Cytotoxic Activity

The majority of cytotoxic data related to this compound is derived from studies on crude or fractionated extracts of Dillenia suffruticosa and Dillenia philippinensis. These extracts have demonstrated potent growth-inhibitory effects against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values. It is important to note that these values represent the activity of a complex mixture of phytochemicals and not solely that of this compound.

Table 1: Cytotoxicity of Dillenia suffruticosa Root Dichloromethane Extract (DCM-DS) in MCF-7 Human Breast Cancer Cells [1][2]

| Time Point | IC50 (µg/mL) |

| 24 hours | 20.3 ± 2.8 |

| 48 hours | 17.8 ± 1.5 |

| 72 hours | 15.5 ± 0.5 |

Table 2: Cytotoxicity of Dillenia philippinensis Leaf Hexane Fraction (DP1) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF7 | Breast Adenocarcinoma | 15.59 ± 0.22 |

| HCT 116 | Colorectal Carcinoma | 14.23 ± 0.65 |

| HCT-15 | Colorectal Carcinoma (MDR) | 9.13 ± 1.45 |

| HCT-15/Dox | Colorectal Carcinoma (Doxorubicin-resistant) | 23.11 ± 0.67 |

MDR: Multidrug-Resistant

Key Signaling Pathways in this compound's Anticancer Activity

Preclinical studies on Dillenia extracts suggest that their anticancer effects are mediated through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. This compound, as a flavonol, is implicated in these mechanisms.[3] The primary pathways identified include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell growth and proliferation. Extracts containing this compound have been shown to modulate the activity of key MAPK members, such as JNK and ERK.[2][4]

-

PI3K/Akt Signaling Pathway: A central pathway for cell survival, its inhibition can lead to apoptosis. Downregulation of Akt has been observed following treatment with Dillenia extracts.[2][4]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammation and cell survival. This compound is known to modulate NF-κB signaling, which can contribute to its anti-inflammatory and anticancer properties.[3]

Below are Graphviz diagrams illustrating these signaling pathways and a general experimental workflow for investigating the anticancer activity of a compound like this compound.

Caption: this compound's proposed modulation of the MAPK signaling pathway.

Caption: this compound's proposed inhibition of the PI3K/Akt survival pathway.

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. benchchem.com [benchchem.com]

- 3. Dillenia Suffruticosa extract inhibits proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231) via induction of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dillenia Suffruticosa Extract Inhibits Proliferation of Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) via Induction of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Dillenetin

For Researchers, Scientists, and Drug Development Professionals

Dillenetin, a flavonol compound found in various plant species of the genus Dillenia, is gaining attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] As a flavonoid, it belongs to a class of compounds known for their diverse biological activities and potential as anticancer agents.[3] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and potential molecular mechanisms pertinent to the preliminary cytotoxicity screening of this compound. The guide is designed to be a foundational resource for researchers initiating an evaluation of this compound's cytotoxic potential against cancer cell lines.

Quantitative Cytotoxicity Data

A crucial first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4] This provides a quantitative measure of a compound's potency. While comprehensive IC50 data for this compound across a wide range of cell lines is still emerging, preliminary studies on extracts from Dillenia species, where this compound is found, have shown significant cytotoxic activity.

For instance, hexane (B92381) leaf extracts of Dillenia indica, D. pentagyna, and D. obovata demonstrated toxicity against HeLa (cervical cancer) cells with IC50 values below 0.43 μg/mL, while showing no cytotoxic effects on normal peripheral blood mononuclear cells (PBMCs).[5] The D. pentagyna extract also exhibited low cytotoxicity against HepG2 (liver cancer) cells.[5] The table below illustrates how quantitative data for this compound would be structured, incorporating existing data and hypothetical values for comparison.

Table 1: Illustrative Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | IC50 (µM) | Time Point (Hours) | Assay Used | Reference |

|---|---|---|---|---|---|

| HeLa | Cervical Cancer | < 1.3 (as extract) | 24 | Trypan Blue | [5] |

| HepG2 | Liver Cancer | > 1300 (as extract) | 24 | Trypan Blue | [5] |

| PBMC | Normal Cells | Non-cytotoxic | 24 | Trypan Blue | [5] |

| MCF-7 | Breast Cancer | Hypothetical | 48 | MTT | - |

| A549 | Lung Cancer | Hypothetical | 48 | MTT | - |

| HCT-116 | Colon Cancer | Hypothetical | 48 | LDH | - |

*Note: IC50 values for extracts from Dillenia species were converted from μg/mL to μM for illustrative comparison, assuming the active component has a molecular weight similar to this compound (330.29 g/mol ).[1][6] Values for MCF-7, A549, and HCT-116 are hypothetical and serve to demonstrate standard data presentation.

Experimental Protocols

Standardized in vitro assays are essential for obtaining reproducible and comparable cytotoxicity data. The most common assays measure cell viability, metabolic activity, or membrane integrity.[7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[9] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[9][10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 3,500 to 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3][10]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.[10]

-